2,3,4,4',6-Pentabromodiphenyl ether
Overview
Description
2,3,4,4’,6-Pentabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are known for their persistence in the environment and potential for bioaccumulation. They have been widely used in various consumer products to reduce flammability, including electronics, textiles, and furniture .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,4’,6-Pentabromodiphenyl ether can be synthesized through the bromination of diphenyl ether. One common method involves the reaction of bromobenzene with brominated phenol under suitable conditions to produce the desired compound . The reaction typically requires a catalyst and controlled temperature to ensure the selective bromination of the diphenyl ether structure.
Industrial Production Methods
Industrial production of 2,3,4,4’,6-Pentabromodiphenyl ether involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,3,4,4’,6-Pentabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the removal of bromine atoms, forming less brominated diphenyl ethers.
Substitution: This reaction involves the replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Common reagents include sodium borohydride and catalytic hydrogenation.
Substitution: Common reagents include nucleophiles such as hydroxide ions and amines.
Major Products Formed
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Less brominated diphenyl ethers.
Substitution: Functionalized diphenyl ethers with various substituents.
Scientific Research Applications
2,3,4,4’,6-Pentabromodiphenyl ether has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants in the environment.
Biology: Investigated for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Studied for its potential toxicological effects and its impact on human health.
Industry: Widely used as a flame retardant in consumer products to enhance fire safety
Mechanism of Action
The mechanism of action of 2,3,4,4’,6-Pentabromodiphenyl ether involves its interaction with biological molecules, leading to various effects:
Molecular Targets: It can bind to hormone receptors, disrupting normal hormonal functions.
Pathways Involved: It can interfere with thyroid hormone pathways, leading to altered metabolism and development
Comparison with Similar Compounds
2,3,4,4’,6-Pentabromodiphenyl ether is part of a group of compounds known as polybrominated diphenyl ethers. Similar compounds include:
- Tetrabromodiphenyl ether
- Hexabromodiphenyl ether
- Heptabromodiphenyl ether
- Octabromodiphenyl ether
- Decabromodiphenyl ether
Uniqueness
2,3,4,4’,6-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and environmental behavior. Compared to other PBDEs, it has a distinct profile in terms of persistence, bioaccumulation, and potential health effects .
Properties
IUPAC Name |
1,2,3,5-tetrabromo-4-(4-bromophenoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-3-7(4-2-6)18-12-9(15)5-8(14)10(16)11(12)17/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTLDVXDOVSTEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C(=C(C=C2Br)Br)Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879927 | |
Record name | BDE-115 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-78-0 | |
Record name | 2,3,4,4',6-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-115 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,4',6-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D610905QU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.